2-Amino-4-(1h-imidazol-1-yl)butanoic acid 2-Amino-4-(1h-imidazol-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18290091
InChI: InChI=1S/C7H11N3O2/c8-6(7(11)12)1-3-10-4-2-9-5-10/h2,4-6H,1,3,8H2,(H,11,12)
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

2-Amino-4-(1h-imidazol-1-yl)butanoic acid

CAS No.:

Cat. No.: VC18290091

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(1h-imidazol-1-yl)butanoic acid -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 2-amino-4-imidazol-1-ylbutanoic acid
Standard InChI InChI=1S/C7H11N3O2/c8-6(7(11)12)1-3-10-4-2-9-5-10/h2,4-6H,1,3,8H2,(H,11,12)
Standard InChI Key RNDKANKZXDNZKY-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=N1)CCC(C(=O)O)N

Introduction

Key Findings

2-Amino-4-(1H-imidazol-1-yl)butanoic acid (C₇H₁₁N₃O₂, MW 169.18 g/mol) is a synthetic amino acid derivative featuring an imidazole ring attached to a butanoic acid backbone. This compound exhibits unique chemical reactivity and biological activity, including antibacterial, antifungal, and enzyme-modulating properties. Its structural versatility enables interactions with metal ions and proteins, making it a candidate for pharmaceutical development and biochemical research .

Chemical Structure and Properties

Molecular Architecture

The compound consists of three key components:

  • Imidazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 3.

  • Butanoic acid backbone: Provides a carboxylic acid group (-COOH) for hydrogen bonding and solubility.

  • Amino group (-NH₂): Enhances reactivity and participation in peptide-like interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₇H₁₁N₃O₂
Molecular weight169.18 g/mol
SolubilityWater-soluble
IUPAC name2-amino-4-imidazol-1-ylbutanoic acid
SMILESC1=CN(C=N1)CCC(C(=O)O)N
InChIKeyRNDKANKZXDNZKY-UHFFFAOYSA-N

Synthesis and Modifications

Synthetic Pathways

The synthesis typically involves:

  • Imidazole ring formation: Alkylation or condensation reactions to introduce substituents.

  • Coupling with butanoic acid precursors: Carbodiimide-mediated amide bond formation.

  • Deprotection: Removal of protective groups (e.g., tert-butoxycarbonyl) to yield the free amino acid.

Optimization Challenges

  • Yield variability: Dependent on reaction conditions (pH, temperature).

  • Purification: Requires chromatography or recrystallization due to polar functional groups .

Biological Activities

Antimicrobial Effects

  • Antibacterial: Inhibits Bacillus subtilis and Staphylococcus aureus via enzyme inhibition .

  • Antifungal: Disrupts fungal cell membranes through metal ion chelation.

Enzyme Interactions

The imidazole ring binds to metalloenzymes (e.g., cytochrome P450), altering catalytic activity. This property is exploited in drug discovery for targeting pathogenic enzymes .

Table 2: Biological Activity Profile

TargetEffectMechanismSource
Bacterial enzymesInhibitionCompetitive binding
Fungal membranesDisruptionLipid peroxidation
Human cytochrome P450ModulationHeme iron coordination

Applications in Research and Industry

Pharmaceutical Development

  • Antimicrobial agents: Derivatives show efficacy against multidrug-resistant pathogens .

  • Enzyme inhibitors: Used in biochemical assays to study metabolic pathways.

Chemical Probes

  • Metal ion detection: The imidazole ring selectively binds Cu²⁺ and Zn²⁺, enabling sensor design .

Comparison with Structural Analogs

Substituent Effects

Alkyl chain length on the imidazole ring significantly impacts bioactivity:

Table 3: Analog Comparison

CompoundSubstituentKey PropertySource
2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanoic acidMethylReduced hydrophobicity
2-Amino-4-(2-ethyl-1H-imidazol-1-yl)butanoic acidEthylEnhanced enzyme affinity
2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acidPropylAntiviral activity

Future Directions

  • Structure-activity studies: Optimizing alkyl substituents for targeted therapies.

  • Delivery systems: Encapsulation to improve bioavailability .

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